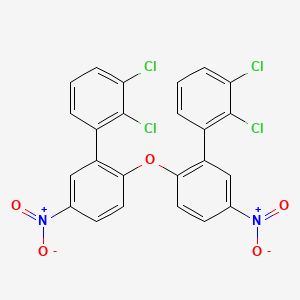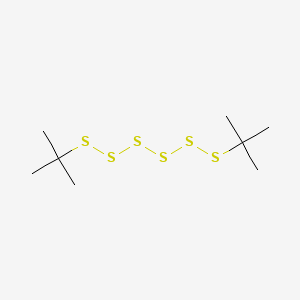
Di-tert-butyl hexasulphide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Di-tert-butyl hexasulphide is an organosulfur compound with the molecular formula (C₄H₉)₂S₆. It is a member of the polysulfide family, which are compounds containing chains of sulfur atoms. Polysulfides are known for their unique chemical properties and are used in various industrial applications due to their stability and reactivity.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Di-tert-butyl hexasulphide can be synthesized through the reaction of tert-butylthiol with sulfur dichloride (SCl₂) or disulfur dichloride (S₂Cl₂). The reaction typically involves the following steps:
-
Reaction with Sulfur Dichloride
Reagents: tert-butylthiol, sulfur dichloride
Conditions: The reaction is carried out at room temperature.
Equation: 2 (C₄H₉)SH + SCl₂ → (C₄H₉)₂S₆ + 2 HCl
-
Reaction with Disulfur Dichloride
Reagents: tert-butylthiol, disulfur dichloride
Equation: 2 (C₄H₉)SH + S₂Cl₂ → (C₄H₉)₂S₆ + 2 HCl
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reactions are optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques.
Análisis De Reacciones Químicas
Types of Reactions
Di-tert-butyl hexasulphide undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form sulfoxides and sulfones.
Reduction: It can be reduced to form thiols and other lower polysulfides.
Substitution: It can undergo substitution reactions where the tert-butyl groups are replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and peracids.
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄).
Substitution: Various nucleophiles can be used for substitution reactions, depending on the desired product.
Major Products Formed
Oxidation: Sulfoxides and sulfones
Reduction: Thiols and lower polysulfides
Substitution: Compounds with different functional groups replacing the tert-butyl groups
Aplicaciones Científicas De Investigación
Di-tert-butyl hexasulphide has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis and as a precursor for other sulfur-containing compounds.
Biology: It is studied for its potential biological activities, including antioxidant properties.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the field of oxidative stress-related diseases.
Industry: It is used as an additive in lubricants and as a stabilizer in various industrial processes.
Mecanismo De Acción
The mechanism of action of di-tert-butyl hexasulphide involves its ability to undergo homolytic substitution reactions, forming stabilized perthiyl radicals. These radicals are highly reactive and can interact with various molecular targets, including peroxyl radicals, making this compound an effective antioxidant. The persistence of perthiyl radicals also contributes to its reactivity at elevated temperatures.
Comparación Con Compuestos Similares
Similar Compounds
- Di-tert-butyl disulfide
- Di-tert-butyl trisulfide
- Di-tert-butyl tetrasulfide
Comparison
Di-tert-butyl hexasulphide is unique among its similar compounds due to its higher sulfur content, which imparts distinct chemical properties. For example, it has greater reactivity towards peroxyl radicals compared to di-tert-butyl disulfide and trisulfide. This makes it a more effective antioxidant and stabilizer in various applications.
Propiedades
Número CAS |
7330-33-8 |
|---|---|
Fórmula molecular |
C8H18S6 |
Peso molecular |
306.6 g/mol |
Nombre IUPAC |
2-(tert-butylhexasulfanyl)-2-methylpropane |
InChI |
InChI=1S/C8H18S6/c1-7(2,3)9-11-13-14-12-10-8(4,5)6/h1-6H3 |
Clave InChI |
ISVXFCLKAVEYPW-UHFFFAOYSA-N |
SMILES canónico |
CC(C)(C)SSSSSSC(C)(C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


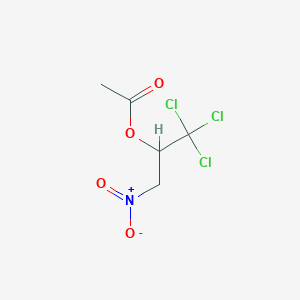
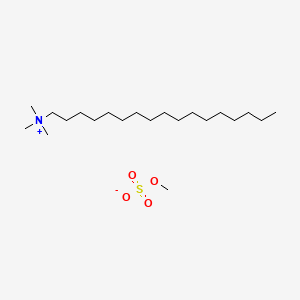
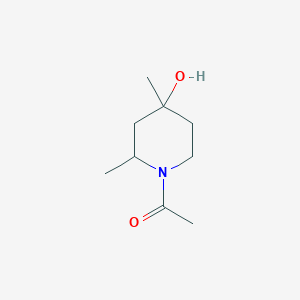
![4-[(1,4-dimethyl-1,5-dihydro-1,2,4-triazol-1-ium-3-yl)diazenyl]-N,N-diethylaniline;methyl sulfate](/img/structure/B13798236.png)
![sodium;hydroxy-[(2S,3R)-3-methyloxiran-2-yl]phosphinate](/img/structure/B13798245.png)
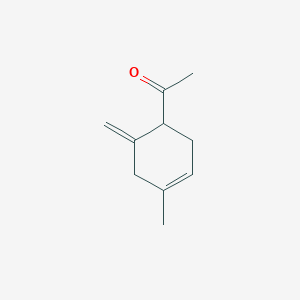

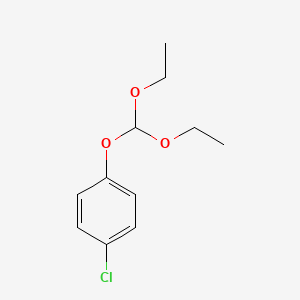
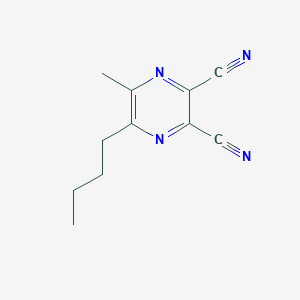
![1-[2-[Bis(2-hydroxypropyl)amino]ethyl-(2-hydroxypropyl)amino]propan-2-ol;titanium](/img/structure/B13798273.png)
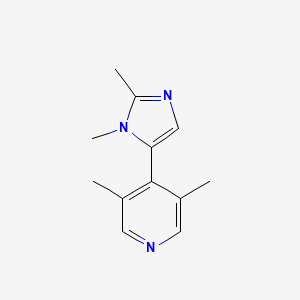
![8-Methyl-3-nitrosoimidazo[1,2-a]pyridine](/img/structure/B13798288.png)
